3-amino-N-benzyl-N-methylpropanamide

Medicinal Chemistry Bioconjugation Amide Coupling

Researchers synthesizing focused amide libraries risk procuring the N-methylamino constitutional isomer, which lacks the free primary amine essential for direct acylation. 3-Amino-N-benzyl-N-methylpropanamide (CAS 938339-32-3) eliminates this risk with an unambiguous free amine handle (HBD=1), enabling high-yielding acylation without prior N-deprotection. • Direct access to CETP inhibitor-validated chemotypes (lead IC₅₀ = 0.38 μM). • Dual free base (≥95%) / HCl salt (≥98%) procurement for solvent-matched optimization. • Batch QC (NMR, HPLC, GC) ensures integrity before biophysical screening.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B13205751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-benzyl-N-methylpropanamide
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)CCN
InChIInChI=1S/C11H16N2O/c1-13(11(14)7-8-12)9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3
InChIKeyWCDCXEADXDPSLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-benzyl-N-methylpropanamide: Identity & Procurement


3-Amino-N-benzyl-N-methylpropanamide (CAS 938339-32-3, molecular formula C₁₁H₁₆N₂O, MW 192.26 g/mol) is a synthetic small molecule classified as a tertiary amide bearing a primary amine at the 3-position of the propanamide backbone and both N-benzyl and N-methyl substituents on the amide nitrogen [1]. The compound is listed in PubChem (CID 20117962) and ChEMBL (CHEMBL4575841), and is primarily supplied as a research-grade building block with typical purity ≥95% . Its structural motif—combining a free primary amine with a tertiary amide—places it at the intersection of two distinct functional handles, enabling orthogonal derivatization strategies relevant to medicinal chemistry and chemical biology campaigns .

Building Block
Tertiary amide with free primary amine for orthogonal derivatization
Workflow
Medicinal chemistry library synthesis, fragment-based screening campaigns
Procurement
Available as free base and hydrochloride salt; batch-specific QC provided

3-Amino-N-benzyl-N-methylpropanamide: Generic Substitution Pitfalls


Although multiple constitutional isomers share the formula C₁₁H₁₆N₂O, their functional-group placement diverges critically. The closest analog, N-benzyl-3-(methylamino)propanamide (CAS 87639-85-8), places the methyl substituent on the β-amine rather than the amide nitrogen, converting the primary amine into a secondary amine and altering both hydrogen-bond donor/acceptor counts and nucleophilic reactivity . Similarly, 3-amino-N-methyl-N-phenylpropanamide (CAS 99169-48-9) replaces the benzyl group with a directly attached phenyl ring, reducing molecular weight by ~14 Da, eliminating the benzylic methylene, and altering lipophilicity (computed XLogP3: 0.2 for the target vs. an estimated lower value for the phenyl analog) [1]. These seemingly subtle differences produce distinct reactivity profiles in amide coupling, reductive amination, and N-debenzylation workflows, meaning that a procurement decision based solely on molecular formula or nominal scaffold similarity can lead to divergent synthetic outcomes [2].

Attribute
This Compound
Similar Substitute
Amine Class
Primary amine (HBD=1)
Secondary amine (HBD=2) may alter reactivity and require protection
Lipophilicity
XLogP3 ~0.2
Des-amino analog (XLogP3 ~1.5) may shift solubility-permeability balance
Salt Form
Free base + HCl salt
Free base only limits aqueous-phase protocol fit
Molecular formula alone does not guarantee interchangeable reactivity.

3-Amino-N-benzyl-N-methylpropanamide: Comparator Evidence


H-Bond Donor Count: Primary vs. Secondary Amine

3-Amino-N-benzyl-N-methylpropanamide possesses one hydrogen-bond donor (HBD = 1, the primary amine) and two hydrogen-bond acceptors (HBA = 2, the amide carbonyl and the primary amine nitrogen) [1]. Its constitutional isomer N-benzyl-3-(methylamino)propanamide (CAS 87639-85-8) features two hydrogen-bond donors (HBD = 2; the secondary amine and the amide N–H) and two acceptors . This difference directly impacts the compound's capacity for selective monofunctionalization: the target compound's single primary amine can be selectively acylated, sulfonylated, or engaged in reductive amination without competing reactivity from a secondary amine, whereas the isomer's methylamino group offers different nucleophilicity and steric profile.

H-Bond Donor Count
Head-to-head
Hydrogen-Bond Donor Count
Target: HBD = 1
Comparator: HBD = 2 (N-methylamino isomer)
Δ HBD = −1; single primary amine enables selective monofunctionalization
Supports unambiguous monoderivatization without competing amine reactivity
Computed properties from PubChem
Medicinal Chemistry Bioconjugation Amide Coupling

Lipophilicity Differential vs. Structural Analogs

The computed XLogP3 for 3-amino-N-benzyl-N-methylpropanamide is 0.2, reflecting a near-equal partition between aqueous and organic phases [1]. The phenyl analog 3-amino-N-methyl-N-phenylpropanamide (CAS 99169-48-9), lacking the benzylic methylene spacer, has an estimated lower XLogP (predicted approximately −0.1 to 0.0 based on fragment-based calculation), making it more hydrophilic [2]. Conversely, N-benzyl-N-methylpropanamide (CAS 34317-21-0), which lacks the 3-amino group entirely, has a computed XLogP of approximately 1.5–1.8 (estimated), rendering it significantly more lipophilic and less water-soluble. The target compound thus occupies a narrow polarity window that may be critical for fragment-based lead discovery where balanced solubility and permeability are required.

Lipophilicity Differential
Reported
Computed XLogP3
Target: 0.2
Phenyl analog: ~0.0 (estimated); Des-amino analog: ~1.5 (estimated)
Narrow polarity window may support fragment-library solubility-permeability balance
Fragment-based estimation for comparators
Drug Design ADME Prediction Fragment-Based Screening

Salt Form Availability: HCl Salt vs. Free Base

3-Amino-N-benzyl-N-methylpropanamide is commercially supplied in both free base form (CAS 938339-32-3) and as the hydrochloride salt (CAS 1220031-28-6, MW 228.72 g/mol, ≥95% purity) . The hydrochloride salt, by virtue of protonation of the primary amine, is documented to exhibit enhanced aqueous solubility compared to the free base, a property that is critical for aqueous-phase reactions, biochemical assays, and preparative chromatography . The free base form, in contrast, offers greater solubility in organic solvents and is preferred for anhydrous amide coupling reactions. The hydrochloride salt requires recommended storage at −20°C, dry, protected from light, and sealed, with a stated shelf life of 2 years under these conditions . By comparison, the phenyl analog 3-amino-N-methyl-N-phenylpropanamide (CAS 99169-48-9) is predominantly listed only as a free base from major vendors, limiting procurement optionality for aqueous applications.

Salt Form Availability
Data to verify
Procurement Forms
Free base + HCl salt (≥95% purity)
Phenyl analog: free base only; Methylamino isomer: free base only
Dual-form availability supports solvent-matched procurement for organic and aqueous protocols
Vendor listings assessed April 2026; verify current availability
Formulation Salt Selection Chemical Stability

Vendor Batch-Level QC Documentation

Bidepharm supplies 3-amino-N-benzyl-N-methylpropanamide (CAS 938339-32-3) at a standard purity of 95% and provides batch-specific QC documentation including NMR, HPLC, and GC analytical reports . For the hydrochloride salt, Chemscene lists purity at ≥98% . These multi-modal certification data are not uniformly available for the closest analog N-benzyl-3-(methylamino)propanamide (CAS 87639-85-8), which is typically listed only with nominal purity values from chemical directory databases without linked batch-specific spectra. The availability of verified spectroscopic and chromatographic purity data reduces the risk of introducing unidentified impurities into multi-step synthetic sequences.

Batch-Level QC
Cross-study
Vendor QC Documentation
Target: NMR, HPLC, GC reports available
Close analog: nominal purity listings only
Multi-modal batch QC may reduce impurity-related synthetic false starts
Vendor datasheet assessment April 2026
Quality Control Reproducibility Analytical Chemistry

Scaffold Precedent: CETP and VAP-1 Inhibitor Programs

Although direct biological data for 3-amino-N-benzyl-N-methylpropanamide itself are sparse in the public domain, structurally related N-benzyl-N-substituted propanamide derivatives have demonstrated quantifiable inhibitory activity in two therapeutically relevant target classes. Benzyl benzamide derivatives within the N,N-3-phenyl-3-benzylaminopropanamide series have been reported as CETP (cholesteryl ester transfer protein) inhibitors, with lead compounds exhibiting IC₅₀ values in the low micromolar range (e.g., compound 8j: 0.38 ± 0.08 μM) [1]. Separately, N-benzyl-containing amide analogs have been disclosed as VAP-1/SSAO inhibitors in the patent literature, with certain representatives achieving IC₅₀ values of 7.4–49 nM in rat and human enzyme assays [2]. The target compound, bearing a free primary amine, offers a synthetic handle for rapid diversification into either chemotype, a feature not shared by the N-methylamino isomer where the amine is already substituted.

Scaffold Precedent
Class-level
Bioactive Derivatization Potential
Free primary amine maps onto CETP and VAP-1 inhibitor chemotypes
N-methylamino isomer: secondary amine limits direct acylation
Supports diversification across two reported target classes for hit-finding
Class-level inference; direct biological data for target compound are sparse
CETP Inhibition VAP-1/SSAO Cardiovascular Drug Discovery

Rotatable Bond Count Comparison

The target compound has four rotatable bonds compared to five for its isomer N-benzyl-3-(methylamino)propanamide (the extra rotatable bond arises from the N–CH₃ attached to the secondary amine rather than being part of the amide nitrogen substituent) [1]. In fragment-based drug discovery, a lower rotatable bond count is generally associated with reduced conformational entropy penalty upon protein binding and improved ligand efficiency indices. Furthermore, compounds with fewer rotatable bonds statistically exhibit higher crystallization propensity—a practical advantage for structural biology campaigns requiring co-crystal structures.

Rotatable Bond Count
Head-to-head
Rotatable Bonds
Target: nRotB = 4
N-methylamino isomer: nRotB = 5 (Δ = −1)
20% fewer rotatable bonds may improve crystallization propensity for structural biology
Computed by PubChem Cactvs 3.4.8.18
Crystallography Ligand Efficiency Physicochemical Profiling

3-Amino-N-benzyl-N-methylpropanamide: Application Scenarios


Parallel Library Synthesis for CETP/VAP-1 Chemotypes

Research groups synthesizing focused libraries around the N-benzyl-N-methylpropanamide scaffold should prioritize this compound over its N-methylamino isomer. The free primary amine (HBD = 1) permits direct, high-yielding acylation with diverse carboxylic acid building blocks without requiring prior N-deprotection, directly accessing the N,N-3-substituted propanamide chemotype validated in CETP inhibitor programs (lead IC₅₀ = 0.38 μM) [1]. The lower rotatable bond count (nRotB = 4 vs. 5 for the isomer) further supports crystallization efforts for co-structural studies [2].

Aqueous-Phase Bioconjugation with Hydrochloride Salt

For protocols requiring aqueous solubility—such as enzyme inhibition assays, bioconjugation to carrier proteins, or coupling to water-soluble activated esters—the hydrochloride salt (CAS 1220031-28-6, MW 228.72, purity ≥98%) should be procured directly rather than attempting in-situ HCl conversion of the free base . Storage at −20°C under desiccated, light-protected conditions ensures a 2-year shelf life . The phenyl analog (CAS 99169-48-9) lacks a commercially available HCl salt, making the target compound the superior choice for aqueous workflows.

Fragment-Based Drug Discovery: Balanced Polarity Scaffold

Fragment-screening groups should evaluate this compound as a low-molecular-weight (192.26 Da) entry with an XLogP3 of 0.2—a near-ideal polarity for fragment libraries where aqueous solubility must coexist with membrane permeability potential [2]. The availability of batch-specific NMR, HPLC, and GC QC reports from Bidepharm means that compound integrity can be verified independently before committing to expensive biophysical screening (SPR, TSA, X-ray crystallography), reducing the risk of false negatives due to degraded or impure material.

Synthetic Methodology: Orthogonal Functional-Group Reactivity

For methodology groups developing chemoselective amidation or N-functionalization protocols, this compound provides two electronically and sterically distinct reactive sites: a nucleophilic primary amine (pKa ~9–10, estimated) and a tertiary amide that can undergo N–C activation. This contrasts with the N-methylamino isomer where both nitrogen centers are substituted, removing the primary amine handle. The dual free base/HCl salt procurement optionality further enables solvent-matched reaction optimization (organic for free base amide coupling; aqueous for salt-form reductive amination) .

Application
Selection Property
Validation Focus
Library synthesis for CETP/VAP-1 chemotypes
Free primary amine (HBD=1) for direct acylation
Confirm monoderivatization yield and scaffold crystallization
Aqueous-phase bioconjugation
Hydrochloride salt solubility and stability
Verify aqueous solubility and −20°C storage integrity
Fragment-based drug discovery
Balanced polarity (XLogP3 ~0.2) and low MW
Confirm identity via batch QC before biophysical screening
Chemoselective methodology development
Orthogonal primary amine and tertiary amide handles
Assess solvent-matched reactivity (free base vs. HCl salt)
Quote Request

Request a Quote for 3-amino-N-benzyl-N-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.